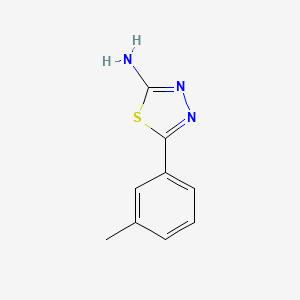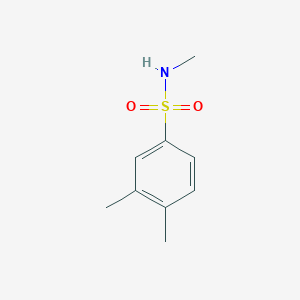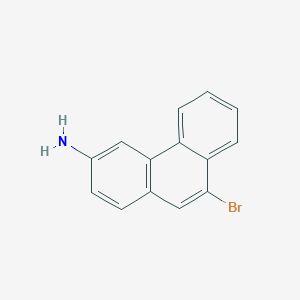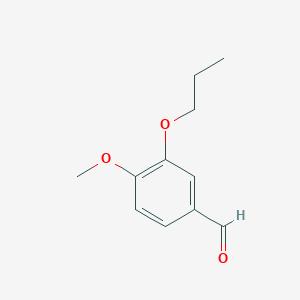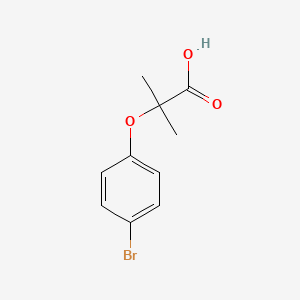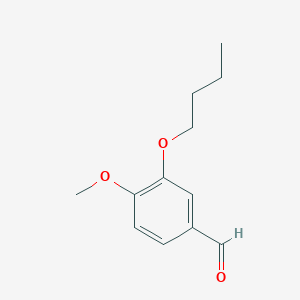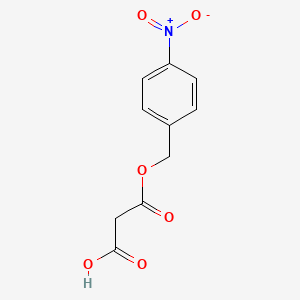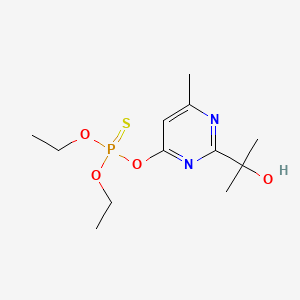
4-(1H-Pyrrol-1-yl)benzaldehyde
Vue d'ensemble
Description
4-(1H-Pyrrol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 4-(1-pyrrolyl)benzonitrile with sodium hypophosphite in pyridine, followed by the addition of moist Raney nickel. The mixture is stirred at 40-45°C for 1.5 hours, after which the catalyst is removed by filtration. The filtrate is then diluted with water and extracted with ethyl acetate. The concentrated extract is further diluted with water to yield 4-(1-pyrrolyl)benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H . The InChI key is VMNADOXDGZJTBJ-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with malonitrile in the presence of N-methylmorpholine in anhydrous ethanol .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 306.7±25.0°C at 760 mmHg . The compound has a molar refractivity of 52.9±0.5 cm3 . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The compound has 2 freely rotating bonds .
Applications De Recherche Scientifique
1. Anticancer Drug Synthesis
4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(1H-Pyrrol-1-yl)benzaldehyde, is an important intermediate in the synthesis of small molecule anticancer drugs. It has been utilized in the development of various compounds with potential antitumor properties. For example, it plays a significant role in the synthesis of derivatives that act as small molecule inhibitors in cancer research (Zhang, Cao, Xu, & Wang, 2018).
2. Chemical Synthesis and Properties
In a study exploring the synthesis and properties of various chemical compounds, reactions involving benzaldehyde and 4-substituted benzaldehyde, including this compound derivatives, were investigated. These reactions led to the creation of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethyl cations, demonstrating the versatility of this compound in organic synthesis (Naya & Nitta, 2000).
3. Organic Synthesis and Cyclization Reactions
This compound has been utilized in the synthesis of 9-arylamino- and (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles. These compounds were synthesized through cyclization reactions involving this compound and aryl amines. Such reactionsunderscore the compound's utility in creating complex organic structures, which are essential in various chemical and pharmaceutical applications (Kobayashi, Himei, Fukamachi, Tanmatsu, Morikawa, & Konishi, 2007).
4. Fluorescent Probe Development
4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a compound related to this compound, has been designed as a novel ratiometric fluorescent probe for cysteine and homocysteine. This probe exhibited a significant emission wavelength shift, highlighting its potential in quantitative detection in various applications (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).
5. Electrochemical Applications
Research involving poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) demonstrated the electrochemical activity of pyrrole-containing compounds like this compound. These compounds exhibit high electrocatalytic activity, which is significant in the field of electrochemistry and material science (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).
Safety and Hazards
The safety information for 4-(1H-Pyrrol-1-yl)benzaldehyde indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Result of Action
Some studies have shown that similar compounds exhibit significant activity against certain bacteria
Action Environment
The action, efficacy, and stability of 4-(1H-Pyrrol-1-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C
Analyse Biochimique
Biochemical Properties
It is known that pyrrole derivatives can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Some pyrrole derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines , suggesting that 4-(1H-Pyrrol-1-yl)benzaldehyde may also influence cell function
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 305.12°C and a melting point of 79.11°C
Propriétés
IUPAC Name |
4-pyrrol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNADOXDGZJTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344680 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23351-05-5 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

